molecular formula C11H13ClN2O2 B2787589 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride CAS No. 4666-59-5

3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride

Cat. No.: B2787589
CAS No.: 4666-59-5
M. Wt: 240.69
InChI Key: AOLWJTOTCQDCJV-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride is a synthetic indole derivative characterized by a primary amine group attached to the ethyl side chain at position 3 of the indole core and a carboxylic acid group at position 4. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to tryptamine derivatives but distinguished by the carboxylic acid substituent, which influences its polarity, receptor interactions, and metabolic stability .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-4-3-8-6-13-10-2-1-7(11(14)15)5-9(8)10;/h1-2,5-6,13H,3-4,12H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLWJTOTCQDCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1H-indole-5-carboxylic acid.

    Amidation Reaction: The carboxylic acid group is converted to an amide by reacting with an appropriate amine, such as 2-aminoethylamine.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the aminoethyl group may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The indole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and alkyl halides under acidic or basic conditions.

Major Products:

Scientific Research Applications

Potential as a PPAR Activator

Research indicates that indole derivatives, including 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride, may act as activators of the human peroxisome proliferator-activated receptor (PPAR). PPARs are nuclear receptor proteins that regulate gene expression involved in various metabolic processes. The activation of PPARs can be beneficial in treating conditions such as:

  • Dyslipidemia
  • Obesity
  • Type II diabetes mellitus
  • Cardiovascular diseases (e.g., atherosclerosis, hyperlipidemia)

These applications suggest that the compound could play a role in managing metabolic syndromes and related disorders .

Neuroprotective Effects

There is emerging evidence that compounds related to this compound may have neuroprotective properties. Specifically, derivatives of indole compounds are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's disease and schizophrenia. These compounds may function as agonists or partial agonists of nicotinic acetylcholine receptors, which are crucial for cognitive function .

Study on Antiviral Activity

A study published in a peer-reviewed journal explored the antiviral activity of various indole derivatives, including those structurally similar to this compound. The results indicated that certain modifications to the indole structure could enhance antiviral efficacy against HIV-1 integrase inhibitors. This finding highlights the potential for developing new antiviral agents based on this compound .

References Table

SourceDescription
Patent discussing PPAR activators and their therapeutic applications
Research on synthesis methods for indole derivatives
Study on antiviral activity related to indole compounds

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1H-indole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to serotonin receptors, influencing the activity of serotonergic pathways. This interaction can modulate various physiological processes, including mood regulation, sleep, and appetite. Additionally, the compound’s antioxidant properties help protect cells from oxidative stress by scavenging free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

3-(2-Aminoethyl)-1H-indole-5-carbonitrile Hydrochloride (QV-8757)
  • Structure : The carboxylic acid group at position 5 is replaced with a nitrile (-CN).
  • Nitriles are metabolically stable but less reactive in hydrogen-bonding interactions, which may alter target binding .
[3-(2-Aminoethyl)-1H-indol-5-yl]-N-methyl Methane Sulfonamide (Sumatriptan Intermediate)
  • Structure : Contains a sulfonamide group (-SO₂NHCH₃) at position 5 instead of carboxylic acid.
  • Implications :
    • Sulfonamide groups enhance binding to serotonin receptors (e.g., 5-HT₁B/1D), as seen in Sumatriptan, a migraine therapeutic.
    • The sulfonamide’s electron-withdrawing nature may improve metabolic stability compared to carboxylic acid derivatives .

Substituent Position Variations

3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic Acid Hydrochloride (QZ-4495)
  • Structure : Methoxy (-OCH₃) at position 5 and carboxylic acid at position 2.
  • Positional isomerism of the carboxylic acid alters hydrogen-bonding patterns and substrate specificity in biological targets .
3-(Piperidin-4-yl)-1H-indole-5-carboxylic Acid Hydrochloride
  • Structure: The 2-aminoethyl side chain is replaced with a piperidine ring.
  • Implications :
    • Piperidine introduces conformational rigidity and basicity, which may improve binding to G-protein-coupled receptors (GPCRs).
    • The bulky ring structure could reduce off-target interactions compared to flexible ethylamine chains .

Side Chain Modifications

3-(2-Aminopropyl)-5-chloro-indole Hydrochloride
  • Structure: Features a longer aminopropyl chain (-CH₂CH₂CH₂NH₂) and a chloro substituent at position 5.
  • Chlorine’s electron-withdrawing effect may stabilize the indole ring against oxidative metabolism .
5-Methoxytryptamine (3-(2-Aminoethyl)-5-methoxyindole)
  • Structure : Lacks the carboxylic acid group but includes a methoxy substituent at position 5.
  • Implications :
    • The absence of a carboxylic acid reduces polarity, favoring interactions with serotonin receptors (e.g., 5-HT₁A).
    • Methoxy groups can prolong half-life by blocking cytochrome P450-mediated metabolism .

Key Data and Research Findings

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Functional Groups Biological Relevance
3-(2-Aminoethyl)-1H-indole-5-carboxylic acid HCl 240.68 -NH₂CH₂CH₂- (C3), -COOH (C5) Carboxylic acid, amine LAT1 inhibition , drug design
QV-8757 (Carbonitrile analog) 221.67 -NH₂CH₂CH₂- (C3), -CN (C5) Nitrile, amine Enhanced lipophilicity
Sumatriptan Intermediate 329.84 -NH₂CH₂CH₂- (C3), -SO₂NHCH₃ (C5) Sulfonamide, amine 5-HT₁B/1D agonist
QZ-4495 (Methoxy analog) 284.72 -NH₂CH₂CH₂- (C3), -OCH₃ (C5) Methoxy, carboxylic acid (C2) Serotonin receptor modulation

Research Highlights:

  • Synthetic Flexibility : Modifications at positions 2, 3, and 5 of the indole core (e.g., methoxy, chloro, nitrile) enable tailored interactions with biological targets .
  • Metabolic Stability : Carboxylic acid derivatives are prone to glucuronidation, whereas sulfonamides and nitriles exhibit slower metabolic clearance .
  • Receptor Specificity: The 2-aminoethyl side chain is critical for GPCR binding, but substituent position (e.g., C5 vs. C2) determines selectivity .

Q & A

Q. What are the recommended methods for synthesizing 3-(2-aminoethyl)-1H-indole-5-carboxylic acid hydrochloride?

The synthesis typically involves hydrolyzing ester precursors under alkaline conditions followed by acidification. For example, ethyl indole carboxylate derivatives can be refluxed with 3 N NaOH to hydrolyze the ester group to a carboxylic acid. The product is precipitated by adjusting the pH to 2 with HCl, as demonstrated in indole-2-carboxylic acid synthesis . Modifications may include protecting the aminoethyl group during hydrolysis to prevent side reactions .

Q. How can researchers characterize the purity and structure of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the indole backbone, aminoethyl substituent, and carboxylic acid group.
  • HPLC : For assessing purity, using reverse-phase columns and UV detection at 254 nm.
  • Melting point analysis : Compare observed values (e.g., 208–210°C for indole-5-carboxylic acid derivatives) with literature data .

Q. What solvent systems are suitable for solubility testing?

The compound is likely polar due to the carboxylic acid and aminoethyl groups. Test solubility in:

  • Aqueous buffers (pH 2–7) to evaluate ionization effects.
  • Polar aprotic solvents (e.g., DMSO, DMF) for stock solutions.
  • Ethanol/water mixtures for intermediate polarity. Refer to solubility data for structurally related indole-5-carboxylic acids (mp 208–210°C) as a benchmark .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s integrated approach combines computational screening (e.g., transition state analysis) with experimental validation to reduce trial-and-error steps. For example, predict optimal pH or temperature for hydrolysis or condensation reactions .

Q. What strategies address contradictions in biological activity data across studies?

  • Dose-response profiling : Ensure consistent molar concentrations and assay conditions.
  • Metabolite analysis : Use LC-MS to verify compound stability in biological matrices.
  • Structural analogs : Compare activity of 5-carboxylic acid derivatives with 5-methyl or 5-chloro analogs to isolate substituent effects .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Functional group modulation : Synthesize analogs with modified substituents (e.g., methyl ester instead of carboxylic acid) and test receptor binding or enzymatic inhibition.
  • 3D-QSAR modeling : Use molecular docking (e.g., MOE software) to predict interactions with targets like serotonin receptors or enzymes .

Q. What experimental designs are effective for optimizing yield in large-scale synthesis?

Implement factorial design to test variables (e.g., reaction time, temperature, reagent ratios). For example, a 2³ factorial design can identify interactions between NaOH concentration, reflux duration, and HCl volume during hydrolysis .

Q. How can stability issues (e.g., degradation in solution) be mitigated?

  • Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis.
  • Buffered solutions : Use pH 4–5 buffers to stabilize the protonated aminoethyl group.
  • Light exclusion : Protect from UV exposure to prevent indole ring oxidation .

Methodological Considerations

  • Contradictory Synthesis Yields : If yields vary between labs, verify the purity of starting materials (e.g., ethyl indole carboxylate) and monitor reaction progress via TLC .
  • Data Reproducibility : Standardize analytical protocols (e.g., NMR relaxation times, HPLC gradients) across studies to ensure comparability .

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